[[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester
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Overview
Description
[[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester is an organophosphorus compound characterized by the presence of both thioether and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester typically involves the reaction of ethyl bromoacetate with methyl(propylthio)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or phosphine derivatives.
Substitution: Various substituted esters or thioethers.
Scientific Research Applications
[[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester has several applications in scientific research:
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester involves its interaction with nucleophilic sites in biological molecules. The ester group can be hydrolyzed by esterases, releasing the active thiol or phosphine derivative, which can then interact with target proteins or enzymes. The thioether group can undergo oxidation or reduction, further modulating its activity and interactions.
Comparison with Similar Compounds
- Ethyl ((methyl(ethylthio)phosphinothioyl)thio)acetate
- Ethyl ((methyl(butylthio)phosphinothioyl)thio)acetate
- Ethyl ((methyl(phenylthio)phosphinothioyl)thio)acetate
Comparison: [[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester is unique due to the presence of the propylthio group, which can influence its reactivity and interactions compared to similar compounds with different alkyl or aryl groups. The propylthio group may provide distinct steric and electronic effects, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
CAS No. |
63906-39-8 |
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Molecular Formula |
C8H17O2PS3 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 2-[methyl(propylsulfanyl)phosphinothioyl]sulfanylacetate |
InChI |
InChI=1S/C8H17O2PS3/c1-4-6-13-11(3,12)14-7-8(9)10-5-2/h4-7H2,1-3H3 |
InChI Key |
RGWCPFOSLUTALQ-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(C)SCC(=O)OCC |
Canonical SMILES |
CCCSP(=S)(C)SCC(=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetic acid, mercapto-, ethyl ester, propyl methylphosphonotrithioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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